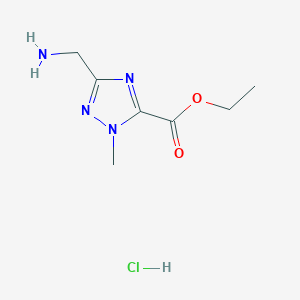

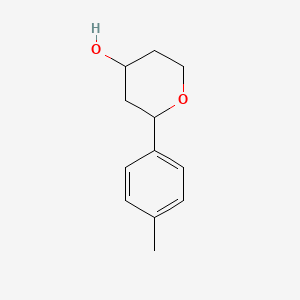

![molecular formula C43H78NO9P B2927265 [(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate](/img/structure/B2927265.png)

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate

Vue d'ensemble

Description

Le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE est un phospholipide qui contient de l'acide stéarique en position sn-1 et de l'acide 15(S)-hydroxyeicosatétraénoïque en position sn-2. Ce composé est produit par l'oxydation du 1-stéaroyl-2-arachidonoyl-sn-glycéro-3-PE par l'enzyme 15-lipoxygénase . Il joue un rôle important dans divers processus biologiques et a fait l'objet de recherches scientifiques approfondies.

Applications De Recherche Scientifique

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of 18:0/15-Hete-PE is the enzyme 15-Lipoxygenase-1 (15LO1) . This enzyme catalyzes the conversion of polyunsaturated fatty acids (PUFAs) to their corresponding hydroperoxy derivatives . In human macrophages, 15LO1 generates specific phospholipid oxidation products crucial for orchestrating the nonimmunogenic removal of apoptotic cells and synthesizing precursor lipids required for the production of specialized pro-resolving mediators .

Mode of Action

18:0/15-Hete-PE is a product of the 15LO1 enzyme . The compound is generated when 15LO1 interacts with arachidonic acid . Both 15LO1 and 15-Hete-PE act as signaling molecules, interacting with phosphatidylethanolamine-binding protein 1 (PEBP1) to activate the ERK pathway . This results in the induction of interleukin (IL)-4 receptor α (IL-4Rα) downstream pathways .

Biochemical Pathways

The generation of 18:0/15-Hete-PE is part of the broader biochemical pathway involving the conversion of arachidonic acid to 15-hydroxyeicosatetraenoic acid (15-HETE) by 15LO1 . This pathway is involved in various inflammatory diseases . The activation of the ERK pathway by 15-Hete-PE leads to the induction of IL-4Rα downstream pathways , which play a significant role in immune responses.

Pharmacokinetics

It is known that the compound is generated in vitro when human airway epithelial cells (haecs) are exposed to il-13 for 7 days . The generation of 15-Hete-PE persists even after the removal of IL-13 , suggesting that the compound may have a relatively long half-life in the body.

Result of Action

The action of 18:0/15-Hete-PE leads to several molecular and cellular effects. For instance, it has been shown to regulate goblet cell differentiation and mucin secretion in HAECs . This is particularly relevant in the context of asthma, where goblet cell hyperplasia and mucus hypersecretion are common features .

Action Environment

The action of 18:0/15-Hete-PE can be influenced by various environmental factors. For example, the presence of type-2 inflammation can enhance the effects of 15-Hete-PE on goblet cell differentiation and mucin secretion . Moreover, the compound’s action is also dependent on the presence of IL-13 , suggesting that its efficacy and stability may vary depending on the cytokine environment.

Analyse Biochimique

Cellular Effects

The generation of 18:0/15-Hete-PE has significant effects on various types of cells and cellular processes. For instance, in human airway epithelial cells (HAECs), 18:0/15-Hete-PE regulates goblet cell differentiation and mucin secretion, which are critically relevant to asthma . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 18:0/15-Hete-PE involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 18:0/15-Hete-PE acts as a signaling molecule, interacting with PEBP1 to activate ERK, thus resulting in the induction of IL-4Rα downstream pathways .

Temporal Effects in Laboratory Settings

The effects of 18:0/15-Hete-PE can change over time in laboratory settings. For instance, IL-13 stimulation induces the expression of 15LO1 and preferentially generates 15-HETE-PE in vitro, both of which persist after removal of IL-13 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE est synthétisé par l'oxydation du 1-stéaroyl-2-arachidonoyl-sn-glycéro-3-PE par la 15-lipoxygénase . La réaction implique généralement l'utilisation de conditions spécifiques pour assurer l'oxydation sélective du groupe arachidonoyle en position sn-2.

Méthodes de production industrielle : Bien que les méthodes détaillées de production industrielle ne soient pas largement documentées, la synthèse de ce composé en laboratoire implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour obtenir le produit souhaité avec une spécificité et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE subit diverses réactions chimiques, notamment :

Hydrolyse : Ce composé peut subir une hydrolyse pour produire des acides gras libres et de la glycérophosphoéthanolamine.

Réactifs et conditions courantes :

Oxydation : La 15-lipoxygénase est l'enzyme clé utilisée pour le processus d'oxydation.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour faciliter les réactions d'hydrolyse.

Principaux produits :

Oxydation : Le principal produit est l'acide 15(S)-hydroxyeicosatétraénoïque.

Hydrolyse : Les principaux produits sont les acides gras libres et la glycérophosphoéthanolamine.

Applications de la recherche scientifique

Le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE exerce ses effets par les mécanismes suivants :

Cibles moléculaires : Il cible des récepteurs et des enzymes spécifiques impliqués dans les voies de signalisation lipidique.

Voies impliquées : Le composé est impliqué dans la voie de la lipoxygénase, conduisant à la production de médiateurs lipidiques bioactifs qui régulent l'inflammation et les réponses immunitaires.

Composés similaires :

1-Stéaroyl-2-15(S)-HpETE-sn-glycéro-3-PE : Ce composé est similaire en structure mais contient un groupe hydroperoxy à la place d'un groupe hydroxyle en position sn-2.

1-Stéaroyl-2-arachidonoyl-sn-glycéro-3-PE : C'est le composé précurseur qui subit une oxydation pour former le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE.

Unicité : Le 1-Stéaroyl-2-15(S)-HETE-sn-glycéro-3-PE est unique en raison de son schéma d'hydroxylation spécifique, qui lui confère des activités biologiques distinctes et en fait un composé précieux pour étudier la signalisation lipidique et l'inflammation .

Comparaison Avec Des Composés Similaires

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: This compound is similar in structure but contains a hydroperoxy group instead of a hydroxyl group at the sn-2 position.

1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE: This is the precursor compound that undergoes oxidation to form 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE.

Uniqueness: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for studying lipid signaling and inflammation .

Propriétés

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78NO9P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(46)50-38-41(39-52-54(48,49)51-37-36-44)53-43(47)35-31-27-24-21-18-15-16-19-22-25-29-33-40(45)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,45H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHQSNRXGUFHT-AQLFUWFLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

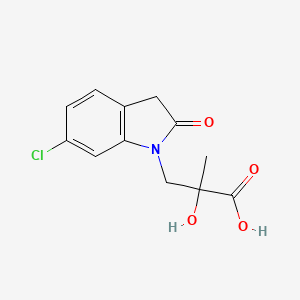

![N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2927182.png)

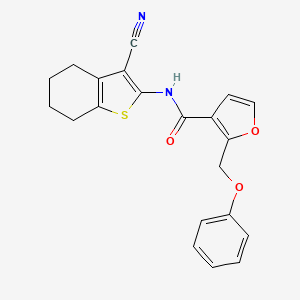

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)

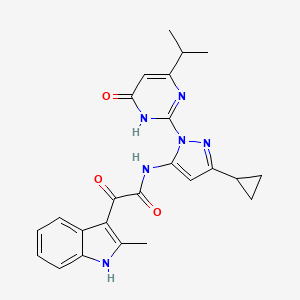

![3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2927186.png)

![O-[(1-Methylcyclopropyl)methyl]hydroxylamine](/img/structure/B2927188.png)

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![[5-(Trifluoromethyl)-1,2-thiazol-3-yl]methanamine](/img/structure/B2927194.png)

![13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2927205.png)